2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene
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Overview
Description
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is a chemical compound with the molecular formula C8H9BrO2S2 . It has an average mass of 281.19 Da and a monoisotopic mass of 265.907074 Da . This compound is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are a bromine atom, a cyclopropylmethylsulfonyl group, and two oxygen atoms .Scientific Research Applications
Palladium-Catalyzed Arylation of Thiophenes
Palladium-catalyzed direct arylation at the C5 of thiophenes bearing SO2R substituents at C3 has been demonstrated, showcasing the utility of thiophene derivatives in coupling reactions to produce 5-arylated thiophene-3-sulfonic amides or esters. This methodology provides a versatile approach for the regiospecific functionalization of thiophenes, potentially useful for synthesizing complex thiophene-based molecules for materials science and pharmaceutical applications (Bheeter, Bera, & Doucet, 2013).
CuI/TMEDA-catalyzed Annulation for Benzo[b]thiophenes Synthesis
A copper-catalyzed thiolation annulation reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes and sodium sulfide. This process exemplifies the utility of bromo-substituted thiophenes in constructing heterocyclic compounds, which are crucial in drug discovery and materials chemistry (Sun et al., 2011).
Development of Acyl Sulfonamide Anti-Proliferative Agents
The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, a compound with anti-proliferative properties, highlights the pharmaceutical applications of bromo-substituted thiophenes. This work underscores the importance of thiophene derivatives in the development of new therapeutics (Yates et al., 2009).
Tandem Transformations for Sulfonamide Derivatives Synthesis
Research into the reactions of bromo-substituted β-(methylsulfonyl)styrenes has led to the formation of sulfonyl-substituted cyclopropanes and thiophene S,S-dioxide derivatives. Such studies are indicative of the synthetic versatility of thiophene derivatives, offering pathways to novel compounds with potential application in various domains including medicinal chemistry and material sciences (Vasin et al., 2014).
Nickel(II)-Catalyzed Cross-Coupling Polycondensation
The nickel(II)-catalyzed cross-coupling polycondensation of thiophene derivatives through C–S bond cleavage to produce regioregular polythiophenes represents an important method for the synthesis of conjugated polymers. This process is crucial for the development of materials with applications in organic electronics and photovoltaics (Tamba et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-(cyclopropylmethylsulfonyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNAKCNIDFVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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